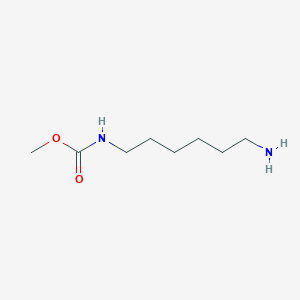

Methyl (6-aminohexyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

175220-54-9 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

methyl N-(6-aminohexyl)carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) |

InChI Key |

PPNOBJDLQVQFIZ-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCCCCCN |

Canonical SMILES |

COC(=O)NCCCCCCN |

Synonyms |

Carbamic acid, N-(6-aminohexyl)-, methyl ester |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Alkyl Carbamates, with Emphasis on Methyl 6 Aminohexyl Carbamate Analogues

Catalytic Strategies in Carbamate (B1207046) Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. The formation of carbamates has greatly benefited from the development of various catalytic systems, including those based on transition metals, organocatalysts, and heterogeneous catalysts.

Transition Metal-Catalyzed Carbamate Synthesis

Transition metal catalysts have proven to be highly effective in facilitating the synthesis of carbamates. Palladium and iridium complexes, in particular, have demonstrated significant utility in these transformations.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of N-aryl carbamates. An efficient method involves the reaction of aryl halides (ArX, where X = Cl, OTf) with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This approach allows for the direct formation of carbamate protecting groups and even S-thiocarbamates. nih.govnih.gov The use of aryl triflates as the electrophilic partner expands the substrate scope, enabling the direct synthesis of aryl isocyanates which are then trapped by alcohols to form the desired carbamates. nih.govnih.gov This methodology has been applied to the synthesis of various carbamates, including those with complex molecular structures. nih.gov Furthermore, palladium catalysis has been utilized in the ortho C-H arylation of aniline (B41778) carbamates using aryldiazonium salts, providing a direct route to substituted carbazole (B46965) alkaloids. acs.org

Iridium-Catalyzed Synthesis: Iridium catalysts have emerged as powerful tools for the three-component coupling of carbon dioxide, amines, and other reagents to produce carbamates. acs.orgresearchgate.net A notable example is the iridium-catalyzed reaction of CO2, amines, and sulfoxonium ylides, which yields a variety of O-β-oxoalkyl carbamates. acs.org This method is characterized by its use of readily available starting materials and broad functional group tolerance. acs.org Computational studies have provided insights into the mechanism of iridium-catalyzed enantioselective formation of allyl carbamates from CO2, revealing that the reaction proceeds through the initial formation of an iridium-allyl complex followed by nucleophilic attack of a carbamate formed in situ from CO2 and an amine. acs.orgnih.gov

Table 1: Comparison of Palladium and Iridium Catalyzed Carbamate Synthesis

| Feature | Palladium-Catalyzed Synthesis | Iridium-Catalyzed Synthesis |

| Typical Reaction | Cross-coupling of ArX with NaOCN and an alcohol nih.gov | Three-component coupling of CO2, amines, and a third component acs.orgresearchgate.net |

| Key Intermediates | Aryl isocyanates nih.gov | In situ formed carbamates acs.orgnih.gov |

| Advantages | Direct access to N-aryl carbamates and S-thiocarbamates nih.govnih.gov | Utilizes CO2 as a C1 source, good functional group tolerance acs.orgresearchgate.net |

| Example Application | Synthesis of carbazole alkaloids acs.org | Synthesis of O-β-oxoalkyl carbamates acs.org |

Organocatalytic and Metal-Free Approaches to Carbamate Synthesis

In the quest for more sustainable chemical processes, organocatalysis and metal-free synthesis have gained significant traction. These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective in the regioselective formation of carbamates from substituted cyclic carbonates and amines under mild conditions. researchgate.net Another example involves a dual-reagent organocatalysis system using triethylamine (B128534) and o-hydroxybenzoic acid for the synthesis of sulfoximidoyl-containing carbamates from Morita–Baylis–Hillman carbonates. acs.orgacs.org This method exhibits high chemoselectivity. acs.org Pyrrolidine-based carbamate esters have also been developed as organocatalysts for asymmetric Michael addition reactions in aqueous media. arkat-usa.org

Metal-free approaches often utilize readily available reagents. A three-component coupling of amines, carbon dioxide, and halides can be achieved using cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) to efficiently synthesize carbamates under mild conditions. organic-chemistry.org This method is notable for its short reaction times and resistance to racemization for chiral substrates. organic-chemistry.org

Heterogeneous Catalysis for Carbamate Production

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reusability, making them highly attractive for industrial applications. google.com Various solid catalysts have been developed for carbamate synthesis.

Mixed metal oxides, such as Zn/Al/Pb mixed oxides, have demonstrated high efficiency and stability in the synthesis of methyl N-phenyl carbamate via dimethyl carbonate aminolysis. nih.govacs.org These catalysts can achieve nearly 100% aniline conversion and high selectivity for the desired carbamate. nih.govacs.org Solid acid catalysts, including SO42–/ZrO2-HZSM-5, have been developed for carbamate decomposition, a crucial step in CO2 capture technologies. acs.orgresearchgate.netepa.gov

Zeolites and zeolite-based materials are another important class of heterogeneous catalysts for carbamate synthesis. nih.gov For instance, an octahedral MnO2 molecular sieve-decorated meso-ZSM-5 catalyst has been used for the eco-friendly synthesis of carbamates from carbonates and amines. acs.org Carbamate-linked organosilanes have also been used as templates to control the morphology of zeolites. epa.gov Furthermore, zinc aluminophosphate catalysts have shown excellent activity in the phosgene-free synthesis of carbamates from amines and dimethyl carbonate. oiccpress.com

Green Chemistry Paradigms in Carbamate Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates, with a focus on utilizing renewable feedstocks and developing environmentally benign reaction systems.

Carbon Dioxide (CO2) Utilization in Carbamate Synthesis

The use of carbon dioxide as a C1 building block is a highly attractive strategy for sustainable chemical production. nih.gov CO2 is an abundant, non-toxic, and inexpensive feedstock for carbamate synthesis. rsc.org

Several catalytic systems have been developed to facilitate the reaction of CO2 with amines and other reagents. The direct synthesis of carbamates from CO2, amines, and alcohols can be achieved using basic catalysts under mild conditions. rsc.org Deep eutectic solvents (DES) have been employed as green and recyclable solvent/catalyst systems for the three-component coupling of amines, alkyl halides, and CO2, even at atmospheric pressure. rsc.orgrsc.org Furthermore, a chromatography-free method for carbamate synthesis from CO2, propargyl alcohols, and amines has been developed using a Cu2O/biobased ionic liquid system. bohrium.com Electrochemical methods also offer a green route to carbamates by mediating the fixation of CO2 with amines and N-alkenylsulfonamides. rsc.org

Development of Solvent-Free and Environmentally Benign Reaction Systems

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Solvent-free methods for carbamate synthesis have been developed using various approaches.

One such method involves the use of silica (B1680970) sulfuric acid as a reagent for the conversion of alcohols to primary carbamates under grindstone chemistry conditions. arkat-usa.org This room-temperature process is efficient and avoids the need for solvents and column chromatography. arkat-usa.org Similarly, 4-dodecylbenzenesulfonic acid (DBSA) has been used as a catalyst for the solvent-free synthesis of primary carbamates, S-thiocarbamates, and ureas. rsc.org Ball-milling has also been explored as a solvent-free technique for the synthesis of carbamates and is applicable to the preparation of supramolecular polyurethanes. nih.gov

The development of continuous flow processes also contributes to greener synthesis by reducing reaction times and improving safety. acs.orgacs.orgacs.org A continuous method for carbamate synthesis from CO2 and amines using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive has been reported, which avoids the need for a catalyst and column chromatography. nih.govacs.orgacs.orgacs.org

Table 2: Green Chemistry Approaches to Carbamate Synthesis

| Approach | Key Features | Example Catalyst/Reagent | References |

| CO2 Utilization | Uses CO2 as a renewable C1 source. | Basic catalysts, Deep eutectic solvents, Cu2O/biobased ionic liquid | rsc.orgrsc.orgrsc.orgbohrium.com |

| Solvent-Free Synthesis | Eliminates the need for hazardous organic solvents. | Silica sulfuric acid, DBSA, Ball-milling | arkat-usa.orgrsc.orgnih.gov |

| Continuous Flow | Reduces reaction times and improves process safety. | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | nih.govacs.orgacs.orgacs.org |

Flow Chemistry Applications for Continuous Carbamate Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govfrontiersin.orgunito.it The application of flow chemistry to carbamate synthesis allows for precise control over reaction parameters, leading to higher yields and purities of the desired products. nih.govacs.org

Process intensification in continuous flow systems refers to the development of smaller, more efficient, and more sustainable chemical processes. frontiersin.orgunito.it This is often achieved through reaction telescoping, where multiple synthetic steps are combined into a single, continuous operation without the isolation of intermediates. nih.govbeilstein-journals.orgnih.gov This approach is particularly beneficial for the synthesis of carbamates, as it can minimize the handling of potentially hazardous reagents and unstable intermediates. beilstein-journals.orgnih.gov

A notable example involves the Curtius rearrangement, a key reaction for converting carboxylic acids into carbamates via an isocyanate intermediate. beilstein-journals.orgnih.gov In a flow setup, a solution of a carboxylic acid, an activating agent like diphenylphosphoryl azide (B81097) (DPPA), and an alcohol can be continuously pumped through a heated reactor coil. nih.govacs.org The short residence times and efficient heat transfer in the microreactor facilitate the rapid formation of the acyl azide, its rearrangement to the isocyanate, and subsequent trapping by the alcohol to yield the carbamate. nih.govacs.org This telescoped process avoids the isolation of the potentially explosive acyl azide and the toxic isocyanate. beilstein-journals.org

Table 1: Examples of Telescoped Carbamate Synthesis in Continuous Flow

| Starting Material | Reagents | Reactor Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | DPPA, Triethylamine, Benzyl (B1604629) Alcohol | 120 °C, 30 min residence time | Cbz-Carbamates | High | beilstein-journals.orgnih.gov |

| Benzoyl Chloride | Sodium Azide, various nucleophiles | Room temp (azide formation), 110 °C (rearrangement) | Various Carbamates | 71-100% | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The ability to integrate multiple reaction steps, including in-line purification and analysis, makes flow chemistry a highly attractive methodology for the efficient and safe production of carbamate analogues. frontiersin.orgbeilstein-journals.org

One of the key advantages of flow chemistry is the ease of optimizing reaction conditions. acs.orgacs.org Parameters such as temperature, pressure, residence time, and reagent stoichiometry can be rapidly screened to identify the optimal conditions for carbamate formation. For instance, in the synthesis of N-phenyl butylcarbamate from aniline, carbon dioxide, and butyl bromide, the flow rate of CO2 was found to be a critical parameter for maximizing yield and minimizing byproduct formation. nih.gov An increase in the CO2 flow rate accelerated the desired carbamate formation over the competing N-alkylation reaction. nih.gov

The scalability of continuous flow processes is another significant benefit. researchgate.netuniovi.es Once the optimal conditions are established on a laboratory scale, the process can often be scaled up by simply running the system for a longer duration or by using a larger reactor. acs.org This linear scalability is a major advantage over batch processes, where scaling up can often lead to issues with heat transfer and mixing. nih.gov For example, a semi-continuous flow synthesis of tert-pentyl (1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)carbamate was successfully scaled to produce 8 kg of the product with high purity (>99%). nih.govacs.org

Table 2: Parameters for Optimization in Continuous Flow Carbamate Synthesis

| Parameter | Effect on Reaction | Example | Reference |

|---|---|---|---|

| Temperature | Influences reaction rate and selectivity. | Flash heating to 232 °C for a rearrangement reaction. | acs.org |

| Flow Rate | Determines residence time and can affect product distribution. | Increasing CO2 flow rate from 1.5 to 6.0 mL/min improved yield. | nih.gov |

| Pressure | Allows for superheating of solvents and can influence gas-liquid reactions. | A backpressure regulator (100 psi) was used to superheat the reaction to 120 °C. | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Biocatalytic and Enzymatic Routes to Carbamates

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for carbamate synthesis. nih.govresearchgate.netacs.org Enzymes can operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity, which minimizes the need for protecting groups and reduces waste. acs.orgunimi.it

Esterases and acyltransferases have shown promiscuous activity in catalyzing the formation of carbamates. nih.govresearchgate.net These enzymes can facilitate the aminolysis of carbonates with a wide range of amines to produce the corresponding carbamates. nih.govresearchgate.net A notable example is the use of the esterase from Pyrobaculum calidifontis (PestE), which efficiently converts various aliphatic, aromatic, and even secondary amines into their benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected forms with yields up to 99%. nih.govresearchgate.net This reaction proceeds in water, highlighting the environmental benefits of this approach. nih.govresearchgate.net

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also widely used for carbamate synthesis through transesterification or aminolysis reactions. researchgate.net These enzymes are known for their robustness and broad substrate scope. researchgate.net

Table 3: Examples of Enzyme-Mediated Carbamate Synthesis

| Enzyme | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Esterase (PestE) | Anilines, benzylamines, aliphatic amines + Diallyl carbonate | Allyloxycarbonyl (Alloc)-protected carbamates | Up to 99% | nih.govresearchgate.net |

| Esterase (PestE) | Anilines, benzylamines, aliphatic amines + Dibenzyl carbonate | Benzyloxycarbonyl (Cbz)-protected carbamates | Up to 99% | nih.govresearchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Combining chemical and enzymatic steps in a single pot or a telescoped flow process can leverage the advantages of both methodologies. beilstein-journals.orgnih.govunimi.it These chemo-enzymatic cascades can lead to highly efficient and selective syntheses of complex molecules. rsc.org

A powerful example is the coupling of a chemical Curtius rearrangement with a biocatalytic purification step in a continuous flow system. beilstein-journals.orgnih.gov After the formation of the Cbz-carbamate in the flow reactor, the product stream, which contains residual benzyl alcohol, is passed through a packed-bed reactor containing immobilized Candida antarctica lipase B (CALB). beilstein-journals.orgnih.gov The enzyme selectively converts the benzyl alcohol impurity into benzyl butyrate, which is easily separated from the desired carbamate product. beilstein-journals.orgnih.gov This integrated approach streamlines the synthesis and purification process, leading to high yields and purities of the final carbamate. beilstein-journals.orgnih.gov

Another innovative chemo-enzymatic approach involves the synthesis of phenolic carbonates and carbamates. unimi.it First, a chemoselective enzymatic synthesis of a carbonate is performed using an immobilized lipase. unimi.it The resulting carbonate is then reacted with an appropriate amine in a subsequent flow-through step to yield the desired carbamate. unimi.it This two-step flow protocol allows for the selective modification of natural phenols, preserving their important functional groups. unimi.it

Novel Precursor-Based Synthetic Routes to Methyl Carbamates (e.g., from Urea (B33335), Amines, and Alcohols)

The development of novel synthetic routes to carbamates from readily available and environmentally benign precursors is an active area of research. acs.orgnih.govresearchgate.net Traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govconicet.gov.ar

One promising approach involves the direct synthesis of carbamates from amines, carbon dioxide, and alcohols. acs.orgresearchgate.net This method utilizes CO2 as a renewable and non-toxic C1 source. researchgate.netnih.gov The reaction can be catalyzed by various systems, including metal-based catalysts and organocatalysts. For instance, a mild and efficient method for producing carbamates involves the reaction of an amine and CO2 to form a carbamic acid, which is then reacted with an alcohol under Mitsunobu conditions. acs.org This protocol is chemoselective and has been successfully applied to library synthesis. acs.org

Another route involves the reaction of urea with an alcohol, although this typically requires high temperatures. conicet.gov.ar More recent developments have focused on catalytic systems that can promote this reaction under milder conditions. The use of carbamoylimidazolium salts, prepared from secondary amines and N,N'-carbonyldiimidazole (CDI), represents another phosgene-free method for synthesizing carbamates in high yields. researchgate.net These salts are effective carbamoyl (B1232498) transfer reagents that react with alcohols to form the desired products. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl (6-aminohexyl)carbamate |

| Diphenylphosphoryl azide (DPPA) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| N-phenyl butylcarbamate |

| tert-Pentyl (1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)carbamate |

| Benzyloxycarbonyl (Cbz) |

| Allyloxycarbonyl (Alloc) |

| Benzyl alcohol |

| Benzyl butyrate |

| N,N'-Carbonyldiimidazole (CDI) |

| Aniline |

| Butyl bromide |

| Carbon dioxide |

| Urea |

| Benzoyl chloride |

| Sodium azide |

| Triethylamine |

| Carboxylic acid |

| Acyl azide |

| Isocyanate |

| Amine |

| Alcohol |

| Carbonate |

| Esterase |

| Acyltransferase |

| Lipase |

| Protease |

| Pyrobaculum calidifontis esterase (PestE) |

| Candida antarctica lipase B (CALB) |

| Phenol |

Detailed Mechanistic Investigations and Kinetic Analyses of Carbamate Formation and Transformations

Computational Elucidation of Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for dissecting reaction mechanisms at a molecular level. mdpi.com It allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a comprehensive understanding of the reaction landscape. mdpi.com

DFT calculations have been instrumental in exploring the mechanisms of carbamate (B1207046) formation from various precursors. For instance, studies on the reaction of amines with carbon dioxide reveal that the process can proceed through different pathways depending on the reaction conditions and the nature of the amine. In non-polar solvents, the reaction often involves two amine equivalents reacting with CO2 to form a carbamate salt, where one amine acts as a Lewis base and the other as a Brønsted base. rsc.org The addition of superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can be critical, particularly for the carboxylation of less reactive aromatic amines. rsc.org

Computational investigations have shown that the reaction can proceed via a concerted pathway where the base activates the nucleophile for a direct attack on CO2. rsc.org DFT studies have also been employed to understand the synthesis of carbamates through other routes, such as the palladium-catalyzed reaction between an alcohol and an isocyanate or the reaction of ureas with carbonates. mdpi.com In the synthesis of dimethyl carbonate from methyl carbamate and methanol, DFT calculations revealed that the uncatalyzed reaction is unfavorable both kinetically and thermodynamically, highlighting the necessity of acid or base catalysts. researchgate.net

Different DFT functionals and basis sets are often compared to ensure the accuracy of the computed reaction pathways. For example, in the study of N-(carbomylcarbamothioyl)benzamide formation, the B3LYP/6-31g(d) functional was found to provide a clearer reaction pathway compared to other functionals like B3PW91/6-31G(d), M06/6-31G(d), and Wb97XD/6-31G(d). nih.gov The choice of the computational model is crucial, as illustrated by studies on ethyl benzyl (B1604629) carbamates where the HF method showed better accuracy for certain bond predictions, while DFT (B3LYP) was better for others. scirp.org

The table below summarizes findings from various DFT studies on carbamate formation, showcasing the diversity of reaction systems and computational approaches.

| Reaction System | DFT Functional/Basis Set | Key Findings |

| (R)-(-)-2-phenylglycinol + methyl chloroformate | Not Specified | Pd(PPh3)4 catalysis is necessary; two feasible pathways were identified with a net reaction energy of -238.7 kcal/mol. mdpi.com |

| CO2 + propylamine (B44156) + cinnamyl chloride | Gaussian16 (Revision B.01) | Iridium-catalyzed reaction proceeds via in-situ carbamate formation; rate-determining step differs for (R) and (S) pathways. acs.orguit.nonih.gov |

| 4-nitroaniline (B120555) + TMG + CO2 | PBE0-D3BJ/IEFPCM | The most likely mechanism is a concerted pathway where the superbase activates and deprotonates the nucleophile at the carboxylation transition state. rsc.org |

| Methyl carbamate + methanol | Not Specified | The uncatalyzed reaction is unfavorable; acid and base catalysts significantly lower the activation energy. researchgate.net |

| N-(carbomylcarbamothioyl)benzamide formation | B3LYP/6-31g(d) | The reaction proceeds through two transition states, with the first being the rate-determining step. nih.gov |

The analysis of transition states and the calculation of activation energies are central to understanding the kinetics of carbamate-forming reactions. uit.no A lower activation energy corresponds to a faster reaction rate.

Computational studies have quantified the activation energies for various carbamate formation pathways. For the reaction of 4-nitroaniline with CO2 in the presence of TMG, the computed barrier for the concerted pathway is approximately 16.9 kcal/mol. rsc.org In the synthesis of methyl methyl carbamate from dimethyl urea (B33335) and dimethyl carbonate, the Arrhenius activation energy was experimentally determined to be 7.57 kcal/mol. researchgate.net

DFT calculations for the iridium-catalyzed formation of allyl carbamates from CO2 showed that the rate-determining step and its associated energy barrier differ for the formation of the (R)- and (S)-enantiomers. acs.orguit.no This highlights the role of the catalyst in controlling stereoselectivity. Similarly, in a cobalt-catalyzed synthesis of cyclic carbamates, DFT calculations were used to determine the activation energies for the key intramolecular displacement and dealkylation steps. chemrxiv.org

The following table presents a selection of computed activation energies for different carbamate formation reactions.

| Reaction | Catalyst/Conditions | Activation Energy (kcal/mol) | Rate-Determining Step |

| 4-nitroaniline + TMG + CO2 | DMSO solvent | 16.9 | Concerted deprotonation and attack on CO2 rsc.org |

| Iridium-catalyzed allylic substitution | Iridium-(phosphoramidite) | Varies for (R) and (S) pathways | Oxidative addition or nucleophilic attack acs.orguit.no |

| Dimethyl urea + dimethyl carbonate | Di-n-butyltin oxide (DBTO) | 7.57 (experimental) | Not specified researchgate.net |

| Alkenyl carbamate cyclization | Cobalt-Schiff base | 11.0 and 14.1 | Intramolecular displacement and dealkylation chemrxiv.org |

The solvent plays a critical role in carbamate chemistry by stabilizing charged intermediates and transition states, thereby influencing reaction rates and equilibria. uregina.ca Computational models that account for solvation effects are therefore essential for accurate predictions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used to approximate the effect of the bulk solvent. ntnu.norsc.org For instance, in the study of carbamate stability constants for amino acids as CO2 capture solvents, various implicit models (PCM, SM8T) were employed to calculate solvation free energies. ntnu.noacs.org The results showed that the choice of solvation model significantly impacts the calculated stability constants. ntnu.no

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of local solvent-solute interactions, such as hydrogen bonding. uregina.ca Semicontinuum models, which combine explicit solvent molecules with a continuum model, have been shown to improve predictions of carbamate stability in aqueous amine solutions for CO2 capture. uregina.ca The inclusion of explicit water molecules allows for the modeling of proton-relay mechanisms and saturation of hydrogen bonding around the solute. uregina.ca

The polarity of the solvent can dramatically affect reaction rates. Physical-organic studies on the depolymerization of aromatic poly(carbamates) showed that the rate is significantly influenced by the dielectric constant of the environment. nih.gov Similarly, the reaction of amines with CO2 to form carbamic acid is highly dependent on the solvent, with different species being favored in polar aprotic solvents versus non-polar solvents. rsc.orgresearchgate.net Molecular dynamics simulations have also been used to investigate the effect of solvents on the transport properties of reactants and products, such as in the thermal decomposition of ammonium (B1175870) carbamate in ethylene (B1197577) glycol. researchgate.net

Experimental Probing of Reaction Intermediates and Pathways

While computational methods provide invaluable theoretical insights, experimental techniques are crucial for validating these models and directly observing the species involved in carbamate reactions.

In-situ spectroscopic techniques allow for the real-time monitoring of reacting systems, providing direct evidence for the formation of intermediates and products. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.

FTIR spectroscopy can be used to track the formation of the carbamate functional group by monitoring the appearance of its characteristic vibrational bands. bohrium.comresearchgate.net For example, in-situ FTIR has been used to verify the formation of carbamate at the surface of epoxy-amine curing systems, which acts as a surfactant and lowers the surface tension. bohrium.comresearchgate.net It has also been employed to study the speciation of CO2 absorption in aqueous amine solutions, allowing for the determination of carbamate and bicarbonate concentrations. acs.org Low-temperature infrared studies have helped to distinguish between amorphous and crystalline ammonium carbamate and identify its unstable precursor. researchgate.net

In-situ NMR spectroscopy provides detailed structural information about the species present in solution during a reaction. epa.gov Real-time NMR monitoring of the reaction between amines and CO2 in aqueous systems has provided new insights into reaction pathways by identifying primary products and their subsequent transformations. epa.gov For instance, NMR studies confirmed the identity of the TMG–CO2 zwitterion, a key intermediate in base-mediated carboxylation reactions. rsc.org

The table below provides examples of how in-situ spectroscopy has been applied to study carbamate chemistry.

| System Studied | Spectroscopic Technique | Key Findings |

| Epoxy-amine curing | FTIR | In-situ formation of carbamate at the surface was verified, explaining changes in surface tension. bohrium.comresearchgate.net |

| CO2 absorption by aqueous amines | In-situ FTIR | Allowed for determination of speciation (carbamate vs. bicarbonate) and equilibrium constants. acs.org |

| CO2 reactions with liquid amines | In-situ NMR | Elucidated new mechanistic pathways by identifying primary and secondary products in real-time. epa.gov |

| TMG-mediated carboxylation | NMR | Confirmed the formation and structure of the TMG-CO2 zwitterionic intermediate. rsc.org |

| Urea hydrogenation in isopropanol | 1H NMR | Monitored the formation and subsequent decomposition of a carbamate intermediate, confirming its role in the reaction pathway. unipd.it |

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁴C for ¹²C, or deuterium (B1214612) for hydrogen), the fate of that specific atom can be followed using techniques like mass spectrometry or NMR spectroscopy.

In the context of carbamate chemistry, isotopic labeling is particularly useful for understanding reactions involving carbon dioxide. The use of isotopically labeled CO2 ([¹¹C]CO2, [¹³C]CO2, or [¹⁴C]CO2) allows for the direct investigation of its incorporation into the carbamate structure. cea.frrsc.org This has been instrumental in developing new methods for the radiosynthesis of pharmaceutically important carbamates, where the precise location of the label is critical. cea.frau.dk A general strategy for the late-stage isotopic labeling of cyclic carbamates has been developed, which involves the direct incorporation of labeled CO2. rsc.org

Hydrogen isotope exchange (HIE) is another valuable mechanistic tool. d-nb.info Studies using deuterium (D2) have been conducted to probe the C-H activation steps in the synthesis of aryl carbamates catalyzed by iridium complexes. These experiments help to elucidate the mechanism of how the catalyst interacts with the substrate and facilitates the reaction. d-nb.info

Kinetic Modeling and Rate Law Derivations for Carbamate Synthesis Reactions

The synthesis of carbamates, including derivatives of hexamethylenediamine (B150038), involves reaction pathways that can be elucidated through detailed kinetic modeling. By studying reaction rates and concentrations of intermediates and products over time, a quantitative understanding of the reaction mechanism can be developed. A pertinent example is the kinetic analysis of the reaction between 1,6-hexanediamine (B7767898) and urea to form (6-aminohexyl)urea, a closely related precursor, which then can be converted to a carbamate.

In one such investigation, the reaction progress was monitored using ¹³C NMR spectroscopy to track the concentrations of the reactant (1,6-hexanediamine) and the products ((6-aminohexyl)urea and 1,6-(hexamethylene)diurea). researchgate.netlib4ri.ch The formation of the mono-substituted product, (6-aminohexyl)urea, increased rapidly, while the di-substituted product, 1,6-(hexamethylene)diurea, formed at a much slower rate. lib4ri.ch

To model these experimental observations, Monte Carlo simulations were employed. lib4ri.ch This computational approach allowed for the prediction of the theoretical changes in the concentrations of the three key species. The model considered two primary reactions: the initial reaction of 1,6-hexanediamine with urea (Reaction A) and the subsequent reaction of (6-aminohexyl)urea with another urea molecule (Reaction B). lib4ri.ch By comparing the experimental data with the simulation results, it was determined that the formation of the mono-adduct ((6-aminohexyl)urea) was more favorable than the formation of the di-adduct. The experimental outcomes were consistent with a probability ratio of 0.6 for Reaction B relative to Reaction A, signifying that the presence of one ureido group on the hexamethylenediamine backbone hinders the addition of a second group. lib4ri.ch

While specific rate law derivations for methyl (6-aminohexyl)carbamate were not detailed in the reviewed literature, general principles from related reactions offer insight. For instance, studies on methyl phenethylcarbamates have shown that under strongly acidic conditions, their cyclization proceeds as a first-order reaction, with a linear relationship between the reaction rate and the acidity of the medium. acs.org

Interactive Data Table: Kinetic Parameters of Hexamethylenediamine Ureido Functionalization

| Species Monitored | Analytical Method | Modeling Technique | Key Finding | Probability Ratio (Reaction B / Reaction A) | Citation |

| 1,6-Hexamethylenediamine | ¹³C NMR | Monte Carlo Simulation | Concentration decreases over time as it converts to products. | N/A | researchgate.netlib4ri.ch |

| (6-Aminohexyl)urea | ¹³C NMR | Monte Carlo Simulation | Rapid initial formation, favored over the di-substituted product. | N/A | researchgate.netlib4ri.ch |

| 1,6-(Hexamethylene)diurea | ¹³C NMR | Monte Carlo Simulation | Slower formation compared to the mono-substituted product. | 0.6 | lib4ri.ch |

Investigations into Chemoselectivity and Regioselectivity in Carbamate Reactions

Chemoselectivity and regioselectivity are critical considerations in the synthesis of carbamates from polyfunctional molecules. For a symmetrical substrate like 1,6-hexanediamine, which possesses two identical primary amine groups, achieving chemoselective mono-functionalization to produce a compound like this compound is a significant synthetic challenge.

Research has demonstrated that high chemoselectivity can be achieved by using specific reagents. For example, the use of alkyl phenyl carbonates for the carbamate protection of polyamines has been shown to be highly effective. thieme-connect.com In the case of 1,6-hexanediamine, reaction with reagents like tert-butyl phenyl carbonate can yield the mono-protected product, tert-butyl (6-aminohexyl)carbamate, in moderate to high yields, demonstrating selectivity for reaction at only one of the two primary amino groups. thieme-connect.com This selectivity is crucial for subsequent synthetic modifications at the remaining free amino group.

The kinetic study of the reaction between 1,6-hexanediamine and urea also provides quantitative evidence of chemoselectivity. lib4ri.ch The observation that the formation of (6-aminohexyl)urea is experimentally and theoretically favored over 1,6-(hexamethylene)diurea indicates that the reactivity of the second amino group is diminished after the first has been functionalized. lib4ri.ch

Regioselectivity becomes paramount when a molecule contains multiple, non-identical reactive sites. While 1,6-hexanediamine itself does not present a challenge of regioselectivity due to its symmetry, principles from other carbamate syntheses are illustrative. In reactions involving unsymmetrical diols, for instance, catalysts can be employed to direct the carbamate formation to a specific hydroxyl group. The use of a diphenyl borinic ester catalyst developed by Taylor has been shown to dramatically improve the yield and regioselectivity of carbamate installation on complex polyols. nih.gov This approach highlights how external reagents can control the site of reaction, a principle that could be applied to more complex amino alcohol or polyamine substrates.

Interactive Data Table: Selective Mono-Carbamate Protection of Diamines

| Diamine | Protecting Group Reagent | Product | Yield | Citation |

| 1,6-Hexanediamine | Di-tert-butyl dicarbonate (B1257347) | (6-Aminohexyl)carbamic Acid tert-Butyl Ester | 49% | thieme-connect.com |

| 1,6-Hexanediamine | Allyl phenyl carbonate | (6-Aminohexyl)carbamic Acid Allyl Ester | 46% | thieme-connect.comkiku.dk |

| 1,2-Propanediamine | Various Alkyl Phenyl Carbonates | Mono-protected 1,2-propanediamine | High | thieme-connect.com |

Advanced Spectroscopic and Chromatographic Methodologies for Research Oriented Characterization of Carbamate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and conformational analysis of carbamate (B1207046) compounds. nih.gov It provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C, allowing for the precise mapping of molecular architecture. tandfonline.com

In the ¹H NMR spectrum of a carbamate like Methyl (6-aminohexyl)carbamate, distinct signals correspond to the different proton environments within the molecule. For the structurally similar tert-butyl (6-aminohexyl)carbamate, signals for the methylene (B1212753) protons adjacent to the nitrogen atoms and the terminal amino group are clearly resolved. beilstein-journals.org The carbamate NH proton typically appears as a broad signal, and its chemical shift can be sensitive to solvent, temperature, and concentration. nih.gov Similarly, the ¹³C NMR spectrum provides key information, with the carbamate carbonyl carbon appearing at a characteristic downfield shift. tandfonline.commdpi.com The chemical shifts of the aliphatic carbons in the hexyl chain can be assigned based on their proximity to the electron-withdrawing carbamate and amino groups. mdpi.com Temperature-dependent NMR analysis can reveal variations in the distribution of different conformational ensembles. nih.gov

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Carbamate Carbonyl (C=O) | N/A | ~156 |

| Methylene adjacent to carbamate N (CH₂-NCOO) | ~3.1 | ~40 |

| Methylene adjacent to terminal N (CH₂-NH₂) | ~2.7 | ~42 |

| Alkyl Chain (internal CH₂) | ~1.3-1.5 | ~26-32 |

| Carbamate NH | Variable (e.g., 4.5-5.0) | N/A |

| Methyl Ester (O-CH₃) | ~3.6 | ~52 |

Note: Data are generalized from typical values for aliphatic carbamates and related structures like tert-butyl (6-aminohexyl)carbamate. beilstein-journals.orgmdpi.com Exact shifts for this compound would require experimental measurement.

While 1D NMR provides fundamental structural data, multi-dimensional NMR techniques are often required to resolve complex spectra and probe conformational dynamics. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of the hexyl chain in a molecule like this compound.

For conformational studies, 2D exchange spectroscopy (EXSY) is particularly powerful. It can be used to identify and quantify the exchange between different conformational states of a molecule in solution. acs.org In the context of carbamates, this could involve monitoring the slow rotation around the C-N amide bond or the interconversion of different conformers of the alkyl chain. For instance, EXSY NMR was used to determine that the predominant conformation of the sterically hindered 2-methylpiperidine-N-carboxylate has the methyl group in the axial orientation. acs.org For more complex systems, Nuclear Overhauser Effect (NOE) based techniques like ROESY can provide through-space correlations, giving insight into the spatial proximity of different parts of the molecule and helping to define its three-dimensional structure in solution. mdpi.com

Quantitative NMR (qNMR) has emerged as a powerful tool for in-situ reaction and process monitoring without the need for calibration standards for each species. rptu.de The area of an NMR peak is directly proportional to the number of nuclei contributing to the signal, enabling the determination of the relative concentrations of reactants, intermediates, and products in a mixture. exeter.ac.uk

This methodology is well-suited for studying reactions involving carbamates, such as their formation or hydrolysis. rsc.orgusn.no For example, stopped-flow benchtop NMR systems have been used to quantitatively monitor the formation of a carbamate via a modified Curtius rearrangement, demonstrating the ability to acquire real-time kinetic data even for reactions that are difficult to track by other means. rsc.org Similarly, ¹³C qNMR has been extensively used to study the speciation in aqueous amine solutions loaded with carbon dioxide, quantifying the equilibrium between the free amine, the protonated amine, bicarbonate, and the amine carbamate. tandfonline.comusn.no This approach allows for the calculation of apparent equilibrium constants for carbamate decomposition. usn.no For this compound, qNMR could be used to monitor its synthesis, follow its stability under different conditions, or quantify its participation in equilibrium processes.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Insight

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is highly sensitive to its functional groups and conformation. nih.gov For a carbamate compound, the IR spectrum is dominated by characteristic absorption bands. The most prominent are the N-H stretching vibration (around 3300-3400 cm⁻¹) and the C=O (amide I) stretching vibration (typically 1680-1720 cm⁻¹). mdpi.comrsc.org The position and shape of these bands are sensitive to hydrogen bonding, which in turn is dictated by the molecular conformation. Other important bands include the C-N stretching and N-H bending (amide II) modes in the fingerprint region (around 1500-1550 cm⁻¹). nih.gov

Vibrational circular dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. dtu.dk While this compound itself is not chiral, VCD is a powerful technique for studying the conformation of chiral carbamates or carbamates in a chiral environment. nih.gov By combining experimental IR and VCD spectra with density functional theory (DFT) calculations, a detailed understanding of the conformational landscape of carbamate monomers can be achieved. nih.govchemrxiv.org Such studies have revealed that carbamates can be more rigid than their peptide analogues and that cis configurations of the amide bond can be energetically stable, a finding that contrasts with the typical trans preference in peptides. nih.govchemrxiv.orgx-mol.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Significance |

| N-H Stretch | 3300 - 3400 | Indicates presence of amine/amide N-H group; sensitive to hydrogen bonding. |

| C-H Stretch (aliphatic) | 2850 - 2960 | Corresponds to the hexyl chain C-H bonds. |

| C=O Stretch (Amide I) | 1680 - 1720 | Characteristic of the carbamate carbonyl group; position reflects conformation and H-bonding. nih.gov |

| N-H Bend (Amide II) | 1500 - 1550 | Coupled vibration of N-H bending and C-N stretching; provides conformational information. nih.gov |

| C-O Stretch | 1220 - 1270 | Associated with the carbamate ester linkage. nih.gov |

Note: Data are generalized from typical values for aliphatic carbamates. nih.govmdpi.comnih.gov

Mass Spectrometry (MS) Coupled with Chromatography for Complex Mixture Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a cornerstone for the analysis of carbamates in complex matrices. It provides molecular weight information and, through fragmentation analysis (MS/MS), structural details for identification and quantification at very low concentrations.

Many carbamates, including this compound, are non-volatile or semi-volatile compounds, making High-Performance Liquid Chromatography (HPLC) the separation method of choice. epa.govoup.com Due to their thermal instability, direct analysis by gas chromatography is often problematic for this class of compounds. sepscience.com Reversed-phase HPLC using a C18 column is commonly employed to separate carbamates based on their polarity. researchgate.net

Coupling HPLC with MS, typically using an electrospray ionization (ESI) source, allows for the sensitive and selective detection of the separated compounds. nih.gov The analysis is often performed in positive ion mode, where the protonated molecule [M+H]⁺ is monitored. For quantitative analysis, tandem mass spectrometry (MS/MS) is used in the multiple reaction monitoring (MRM) mode. oup.comresearchgate.net In this approach, the precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This provides very high selectivity and sensitivity, enabling the detection of carbamates at trace and ultra-trace levels in complex samples. researchgate.nethpst.cz This method is widely applied for the determination of carbamate pesticide residues in environmental and food samples. oup.comhpst.cz

| Parameter | Typical Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 50-150 mm length) |

| Mobile Phase | Gradient of water and organic solvent (Methanol or Acetonitrile), often with formic acid. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for MS/MS |

| Precursor Ion | [M+H]⁺ |

| Application | Trace analysis of non-volatile carbamates in complex matrices. epa.govoup.com |

While many carbamates are thermally labile, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for more volatile carbamates or those that can be readily derivatized into a volatile form. sepscience.com For example, ethyl carbamate, a simple and volatile carbamate found in fermented beverages, is routinely analyzed by GC-MS. researchgate.net The analysis typically involves a liquid-liquid or solid-phase extraction step to isolate the analyte from the sample matrix, followed by direct injection into the GC-MS system. orientjchem.org

For less volatile or thermally unstable carbamates, derivatization is a common strategy to improve their chromatographic behavior and allow for GC-MS analysis. However, an alternative approach involves the controlled thermal decomposition of the carbamates in the hot GC injector to yield stable and reproducible degradation products, which can then be analyzed. nih.gov For instance, many N-methyl carbamates decompose to methyl isocyanate and the corresponding phenol. By carefully controlling the injector conditions, the phenolic degradation product can be quantified as a proxy for the original carbamate. nih.gov Analysis by GC-MS often uses electron ionization (EI) and selected ion monitoring (SIM) for sensitive and specific quantification. researchgate.net

| Parameter | Typical Condition |

| Chromatography | Gas Chromatography (GC) |

| Column | Capillary column (e.g., DB-5 or similar) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless or Pulsed Splitless |

| Ionization Source | Electron Ionization (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

| Application | Analysis of volatile carbamates (e.g., Ethyl Carbamate) or thermally stable derivatives. orientjchem.org |

Derivatization Strategies for Enhancing Analytical Detection and Modifying Reactivity of Carbamate Containing Compounds

Functionalization of Amine Moieties in (6-aminohexyl)carbamate for Diverse Synthetic Applications

The presence of a primary amine in (6-aminohexyl)carbamate provides a reactive site for a wide range of chemical modifications. This functionalization is crucial for incorporating the carbamate-containing hexyl linker into more complex molecular architectures. A common strategy involves using the tert-butyl protected analog, tert-butyl (6-aminohexyl)carbamate, where the tert-butyl group can be easily removed under acidic conditions after the desired modification of the amine has been achieved. mdpi.com

The terminal amino group readily participates in reactions such as urea (B33335) formation and amidation. For instance, reacting tert-butyl (6-aminohexyl)carbamate with isocyanates, like 3-fluorophenyl isocyanate, yields a disubstituted urea. mdpi.com This reaction serves as a framework for synthesizing unsymmetrical diureas, which are potent inhibitors of enzymes like soluble epoxide hydrolase. mdpi.com The synthesis involves stirring the carbamate (B1207046) and isocyanate in a suitable solvent such as diethyl ether, often with a base like triethylamine (B128534). mdpi.com

In another application, the amine moiety is used as a linker in the synthesis of novel histone deacetylase (HDAC) inhibitors. researchgate.net In this process, the amine of tert-butyl (6-aminohexyl)carbamate is coupled with a carboxylic acid using standard peptide coupling reagents like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This creates a stable amide bond, extending the molecular structure. researchgate.net

Furthermore, the amine can be functionalized for attachment to photo-caging groups. jove.com In one method, a coumarin-based alcohol is first activated with N,N'-carbonyldiimidazole (CDI), and the resulting intermediate is then reacted with tert-butyl (6-aminohexyl)carbamate in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) to form a new carbamate linkage. jove.com This strategy is employed to create "clickable" caged compounds that allow for precise spatial and temporal control over the release of bioactive molecules. jove.com The amine can also be reacted with squarate esters, such as dimethyl squarate, to form half-squaramides, which can be further functionalized by reacting with other amines. d-nb.info

Table 1: Examples of Amine Functionalization in (6-aminohexyl)carbamate Analogs

| Starting Material | Reagent(s) | Reaction Type | Product Application | Reference(s) |

|---|---|---|---|---|

| tert-Butyl (6-aminohexyl)carbamate | 3-Fluorophenyl isocyanate, Et₃N | Urea Formation | Framework for soluble epoxide hydrolase inhibitors | mdpi.com |

| tert-Butyl (6-aminohexyl)carbamate | Carboxylic acid, HOBt, DCC, Et₃N | Amidation | Synthesis of histone deacetylase (HDAC) inhibitors | researchgate.net |

| tert-Butyl (6-aminohexyl)carbamate | paBhcCH₂OH, CDI, 4-DMAP | Carbamate Formation | Synthesis of clickable photo-caged compounds | jove.com |

| tert-Butyl (6-aminohexyl)carbamate | Dimethyl squarate | Michael-type Addition | Synthesis of half-squaramide intermediates for organocatalysts | d-nb.info |

| tert-Butyl (6-aminohexyl)carbamate | Pleuromutilin (B8085454) 22-O-tosylate, KI, DIPEA | Nucleophilic Substitution | Synthesis of pleuromutilin derivatives with potential antibacterial activity | mdpi.com |

Strategies for Analytical Derivatization in Chromatographic Techniques (e.g., HPLC-UV, LC-MS)

The analysis of carbamates, particularly in environmental and food samples, often requires a derivatization step to enhance detection sensitivity and specificity, especially for HPLC with ultraviolet (UV) or fluorescence detection (FLD). thermofisher.comresearchgate.net Gas chromatography (GC) is often unsuitable for many carbamates due to their thermal instability, making liquid chromatography (LC) the preferred method. thermofisher.com

A widely adopted strategy is post-column derivatization, as outlined in methods like U.S. EPA Method 531.2 for carbamate pesticides in water. thermofisher.com In this approach, the carbamates are first separated on a reversed-phase HPLC column. thermofisher.com The column effluent is then mixed with a reagent that hydrolyzes the carbamate ester linkage to release methylamine. This is followed by a reaction with a derivatizing agent, commonly o-phthalaldehyde (B127526) (OPA) and a mercaptan, to form a highly fluorescent isoindole derivative that can be sensitively detected. nih.gov While robust and widely used, this method can be complex and requires specialized post-column reaction hardware. spkx.net.cn

Pre-column derivatization offers an alternative where the analyte is derivatized before injection into the LC system. researchgate.net This approach can simplify the hardware requirements. For instance, biogenic amines can be derivatized with dansyl chloride prior to HPLC-UV analysis. wiley.com For carbamate pesticides, derivatizing agents like heptafluorobutyric anhydride (B1165640) (HFBA) have been used, which allows for subsequent analysis by GC with electron capture detection (GC-ECD) or GC-MS. nih.gov

The advent of Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has provided a powerful alternative for carbamate analysis. spkx.net.cn LC-MS can offer high sensitivity and selectivity, often eliminating the need for derivatization. thermofisher.com However, derivatization can still play a role. For example, the AQC reagent, typically used for amino acid analysis, has been combined with UPLC-ESI-MS/MS to create a highly sensitive and targeted platform for amino acid analysis, demonstrating the synergy between derivatization and advanced MS detection. mdpi.com Compared to traditional HPLC-FLD methods, LC-MS/MS is often faster, more sensitive, and provides greater structural confirmation, making it increasingly competitive for the determination of carbamate residues. spkx.net.cn

Table 3: Comparison of Derivatization Strategies for Carbamate Analysis

| Strategy | Derivatization Step | Common Reagent(s) | Detection Method | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|---|

| Post-Column | After LC separation | NaOH (hydrolysis), OPA/mercaptan | HPLC-FLD | Standardized (EPA 531.2), reliable | Complex hardware, reagent cost | thermofisher.comnih.govspkx.net.cn |

| Pre-Column | Before LC/GC injection | Dansyl chloride, HFBA | HPLC-UV, GC-ECD, GC-MS | Simpler hardware, versatile | Potential for side reactions, excess reagent interference | researchgate.netnih.govwiley.com |

| Direct Analysis | None | N/A | LC-MS, LC-MS/MS | High sensitivity & specificity, fast, no derivatization needed | Matrix effects, ionization efficiency can vary | thermofisher.comspkx.net.cn |

| Pre-Column with MS | Before LC injection | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | UPLC-MS/MS | Extremely high sensitivity, targeted analysis | Adds a sample preparation step | mdpi.com |

Theoretical and Computational Investigations on Carbamate Systems Beyond Reaction Mechanisms

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bond Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of carbamate (B1207046) compounds. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and spectroscopic properties.

DFT methods are employed to calculate various global quantum chemical descriptors that characterize the reactivity and stability of a molecule. researchgate.net These include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. researchgate.net Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness are also computed to build a comprehensive electronic profile. researchgate.net

Table 1: Selected Experimental Bond and Torsion Angles for a Carbamate Derivative, tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate This data, obtained via single-crystal X-ray diffraction, illustrates the type of structural parameters that are often compared with DFT-calculated values for model validation.

| Parameter | Description | Value |

| Dihedral Angle | C(1)–C(6) mean plane vs. O(2)–C(14)–O(3)–C(15) mean plane | 56.78(10)° |

| Torsion Angle | C(14)-N(3)-C(13)-C(12) | -118.7(2)° |

| Data sourced from a study on a related urea-carbamate structure. mdpi.comresearchgate.net |

Furthermore, DFT calculations can be utilized to predict spectroscopic properties. For example, comparing DFT-calculated 13C-NMR chemical shifts with experimental data can serve as a powerful tool for confirming the structure of carbamate derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The flexible nature of the hexyl chain in Methyl (6-aminohexyl)carbamate results in a complex conformational landscape. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques used to explore these landscapes and understand the intermolecular forces that govern the compound's behavior in different phases. ethz.ch

Conformational analysis typically begins with a systematic search, such as a grid search, over the key rotatable bonds (dihedral angles) to identify low-energy regions. nih.gov This is followed by energy minimization to locate stable conformers. Molecular dynamics simulations, which simulate the atomic motions of the system over time, provide a more dynamic picture. ethz.ch Techniques like Langevin dynamics (LD) can be used to simulate the molecule's behavior at a specific temperature, revealing the populations of different conformational states and the rates of interconversion between them. nih.gov

For example, a conformational study on a similarly flexible molecule, methyl 6-O-[(R)- and (S)-1-carboxyethyl]-α-D-galactopyranoside, demonstrated how a combination of grid searches and LD simulations could identify the most populated conformers. nih.gov The study calculated populations for various dihedral angles and determined rate constants for conformational changes, with results showing fair agreement with experimental values derived from NMR. nih.gov

Table 2: Illustrative Conformational Analysis Data from a Langevin Dynamics Simulation of a Flexible Molecule This table exemplifies the outputs of a molecular dynamics study, showing the most populated conformers for key dihedral angles.

| Dihedral Angle | Isomer | Major Conformer | Population |

| φ | R-isomer | g- | High |

| φ | S-isomer | g+ | High |

| ψ | Both isomers | t | Highest |

| ω | Both isomers | g+ | Most Highly Populated |

| Data adapted from a study on a galactopyranoside derivative to illustrate the type of information generated. nih.gov |

Prediction of Reactivity and Selectivity in Novel Carbamate Transformations

Computational chemistry is a predictive tool for understanding and designing novel chemical transformations involving carbamates. By analyzing the electronic properties derived from quantum chemical calculations, one can predict the most likely sites for electrophilic or nucleophilic attack.

Local reactivity descriptors, such as Fukui functions (fk+ and fk-) and local softness (σk±), are calculated to identify specific atoms within the molecule that are most susceptible to reaction. researchgate.net These indices help in predicting the regioselectivity of reactions. For this compound, this would allow for the differentiation between the reactivity of the terminal primary amine, the carbamate nitrogen, and the carbonyl oxygen.

Computational modeling is also used to explore potential reaction mechanisms. For instance, in the synthesis of dicarbamates from diamines, computational studies can help elucidate the reaction pathway by modeling the stability and structure of proposed intermediates. mdpi.com This understanding is critical for optimizing reaction conditions to favor the formation of the desired product over potential by-products. rsc.org

The predictive power of these computational methods is particularly valuable in fields like medicinal chemistry, where carbamate moieties are used as building blocks for complex therapeutic agents such as PROTACs or enzyme inhibitors. researchgate.netunipd.itacs.org By modeling the interaction of a carbamate-containing fragment with a biological target, such as an enzyme's active site, researchers can rationally design new molecules with enhanced potency and selectivity. nih.govacs.org This structure-based design approach relies heavily on the accurate prediction of intermolecular interactions and the conformational preferences of the ligand, all of which can be modeled with high levels of theory.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl (6-aminohexyl)carbamate derivatives?

this compound derivatives are typically synthesized via carbamate-protection strategies. For example, tert-butyl carbamate analogs can be prepared by reacting primary amines (e.g., 1-(aminomethyl)-4-methoxycyclohexanamine) with tert-butyl carbamate-forming reagents under controlled conditions . Catalyst-free approaches in aqueous ethanol have also been employed for carbamate derivatives, emphasizing reaction efficiency and environmental compatibility. Characterization via NMR, HRMS, and melting point analysis is critical for confirming structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Storage at -20°C in airtight containers is recommended to prevent degradation. Safety protocols include avoiding inhalation, skin contact, and exposure to ignition sources. Refer to institutional safety data sheets (SDS) for hazard-specific guidelines, and ensure proper personal protective equipment (PPE) during handling .

Q. What analytical techniques are essential for characterizing carbamate compounds?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are standard for structural elucidation. For example, ¹H NMR can resolve hydrogen environments near the carbamate group (e.g., downfield shifts at ~2.86 ppm for β-carbamate adducts) . Gas chromatography (GC) with precision validation (e.g., intra-day RSD <1%) is recommended for purity assessment .

Advanced Research Questions

Q. How do hydrogen-bonding (HB) and resonance-assisted hydrogen-bonding (RAHB) interactions influence the stability of carbamate adducts?

Methyl carbamate exhibits planar geometry, enabling HB interactions with water molecules in microsolvated complexes. RAHB effects can be probed via rotational spectroscopy and ab initio calculations (e.g., B3LYP-D3/6-311++G(d,p)), correlating nuclear quadrupole coupling constants with internal rotation barriers. These interactions mimic peptide bond behavior, providing insights into biomolecular stability .

Q. What experimental strategies resolve contradictions in carbamate toxicity profiles across species?

Methyl carbamate shows carcinogenicity in rats but not mice, highlighting species-specific metabolic activation. Methodological approaches include Ames tests (for mutagenicity in Salmonella), Drosophila assays, and comparative oncology models. Researchers must validate toxicity thresholds using species-relevant cell lines and control for confounding variables like dosing regimens .

Q. How can two-dimensional NMR spectroscopy elucidate equilibrium dynamics of carbamate adducts?

TOCSY and EXSY experiments identify intramolecular correlations and chemical exchange between free carbamates and their α/β-adducts. For example, saturation transfer in EXSY spectra reveals exchange rates, while downfield shifts in methyl resonances confirm β-carbamate formation. These techniques are critical for studying reaction mechanisms in bicarbonate buffers .

Q. What thermodynamic considerations govern carbamate synthesis from urea derivatives?

Alcoholysis of urea with methanol under optimized conditions (e.g., reflux with acid catalysts) yields methyl carbamate. Thermodynamic analysis (e.g., Gibbs free energy calculations) and HPLC monitoring are essential for assessing reaction feasibility and purity. Reverse-phase HPLC with UV detection is recommended for quantifying intermediates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.